molecular formula C13H24N2O3 B6194658 tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers CAS No. 2680542-24-7

tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers

Cat. No.: B6194658
CAS No.: 2680542-24-7
M. Wt: 256.3
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Description

Tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. It is characterized by its complex molecular structure, which includes a tert-butyl group, a hydroxymethyl group, and a pyrrolopyridine ring system.

Properties

CAS No.

2680542-24-7

Molecular Formula

C13H24N2O3

Molecular Weight

256.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is to start with a suitable pyrrole derivative and perform a series of reactions to introduce the necessary functional groups[_{{{CITATION{{{1{tert-butyl 7a-(hydroxymethyl)-octahydropyrano3,4-c ... - MilliporeSigma[{{{CITATION{{{_2{The tert -butyl group in chemistry and biology - RSC Publishing](https://pubs.rsc.org/en/content/articlelanding/2008/ob/b800083b).

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled reaction conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving the use of catalysts and specific solvents to drive the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate can be used to study enzyme interactions and biochemical pathways. Its structural complexity allows it to mimic natural substrates or inhibitors.

Medicine: In the field of medicine, this compound may have potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Pyrrolopyridines: Other pyrrolopyridine derivatives with different substituents.

  • Tert-butyl derivatives: Compounds containing the tert-butyl group in various positions.

  • Hydroxymethyl compounds: Other compounds with hydroxymethyl groups in different chemical environments.

Uniqueness: Tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is unique due to its specific combination of functional groups and its mixture of diastereomers. This combination provides it with distinct chemical properties and reactivity compared to similar compounds.

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